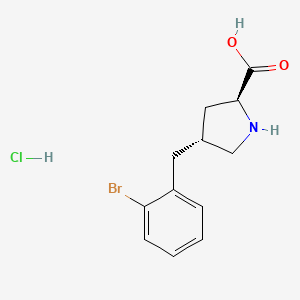

(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Overview

Description

(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as BBPAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. BBPAC is a chiral compound, meaning it has two enantiomers that are mirror images of each other. The (2S,4R) enantiomer of BBPAC has been found to have more potent biological activity than its counterpart, making it the focus of most research studies.

Scientific Research Applications

Environmental Fate and Behavior of Halogenated Compounds

Research into the environmental fate, behavior, and potential toxicity of halogenated compounds, such as parabens and brominated flame retardants, is crucial. These studies often focus on their persistence, bioaccumulation, and transformation products in aquatic environments. For example, parabens, which share a similar concern regarding halogenation as bromobenzyl groups, have been studied extensively for their occurrence in water bodies, their biodegradability, and the formation of halogenated by-products through reactions with free chlorine. Understanding the environmental impact of these compounds is vital for assessing ecological risks and formulating regulatory policies (Haman, Dauchy, Rosin, & Munoz, 2015).

Biochemical Impact of Metal Interactions

Studies on the influence of metals on the electronic systems of biologically important molecules, including various carboxylic acids and ligands, highlight the significance of structural interactions for biological activity. These insights are foundational for understanding how structural modifications, such as halogenation, can alter biological interactions and activities. The implications of such studies extend to the design of pharmaceuticals and biologically active compounds, where the configuration and substituents on the pyrrolidine ring or benzyl group could critically influence the molecule's reactivity and interaction with biological targets (Lewandowski, Kalinowska, & Lewandowska, 2005).

Safety And Hazards

It is considered harmful if ingested or inhaled. Safety precautions include avoiding contact with skin or eyes and handling in a well-ventilated area.

Future Directions

Research on this compound could explore its potential applications in drug development, organic synthesis, or material science. Investigating its interactions with biological targets and assessing its pharmacological properties would be valuable.

Please note that the analysis provided here is based on available information, and further scientific investigation is recommended for a more comprehensive understanding. If you need additional details or have specific questions, feel free to ask! 😊

properties

IUPAC Name |

(2S,4R)-4-[(2-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2.ClH/c13-10-4-2-1-3-9(10)5-8-6-11(12(15)16)14-7-8;/h1-4,8,11,14H,5-7H2,(H,15,16);1H/t8-,11+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCTVRPHDYFEBA-NINOIYOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=CC=C2Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376009 | |

| Record name | (4R)-4-[(2-Bromophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

CAS RN |

1049733-97-2 | |

| Record name | (4R)-4-[(2-Bromophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

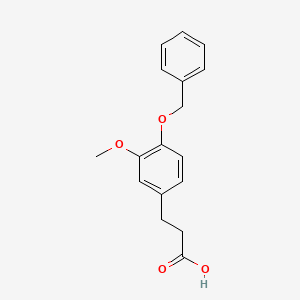

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrole-3-carboxylicacid, 1-[2-[[(2,6-dichlorophenyl)methyl]thio]ethyl]-2-methyl-5-phenyl-](/img/structure/B1597647.png)